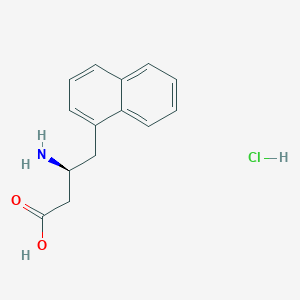

(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride

描述

Chemical Identity and Registration

(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride is officially registered under Chemical Abstracts Service number 331846-99-2. The compound exists as a white crystalline solid under standard laboratory conditions and requires storage under inert atmosphere at room temperature to maintain its chemical integrity. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the stereochemical designation clearly indicating the S-configuration at the chiral center.

The molecular identity encompasses several recognized synonyms in chemical literature, including H-beta-homoalanine(1-naphthyl)-OH hydrochloride and (3S)-3-amino-4-naphthalen-1-ylbutanoic acid hydrochloride. These naming conventions reflect the compound's structural relationship to both natural amino acids and naphthalene derivatives, highlighting its hybrid nature between biological and aromatic chemical classes.

Molecular Formula and Weight Determination

The definitive molecular formula for this compound is established as C14H16ClNO2, representing the complete hydrochloride salt form. This formula accounts for the naphthalene ring system, the extended butanoic acid chain, the amino group, and the associated chloride ion from the hydrochloride salt formation. The corresponding molecular weight is precisely calculated as 265.73 grams per mole, providing essential information for stoichiometric calculations in research applications.

The molecular weight determination becomes crucial for understanding the compound's behavior in solution and its interactions with other molecules. The relatively high molecular weight compared to standard amino acids reflects the substantial contribution of the naphthalene ring system, which adds significant mass and influences the compound's physical and chemical properties.

Structural Representation Systems

The compound's structure can be precisely described using the Simplified Molecular Input Line Entry System notation as C1=CC=C2C(=C1)C=CC=C2CC@@HN.Cl. This notation captures the complete connectivity and stereochemistry of the molecule, including the naphthalene ring fusion, the chiral center configuration, and the ionic association with the chloride ion.

The structural representation reveals the compound's organization into distinct functional regions: the naphthalene aromatic system providing hydrophobic character, the chiral amino acid backbone conferring biological relevance, and the extended carbon chain differentiating it from simple amino acid analogs. The stereochemical center at carbon-3 of the butanoic acid chain represents the critical chiral element that defines the compound's S-configuration and influences its biological activity profiles.

属性

IUPAC Name |

(3S)-3-amino-4-naphthalen-1-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c15-12(9-14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11;/h1-7,12H,8-9,15H2,(H,16,17);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXBBARHJITLTI-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375846 | |

| Record name | (3S)-3-Amino-4-(naphthalen-1-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270063-00-8 | |

| Record name | (3S)-3-Amino-4-(naphthalen-1-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and amino acids.

Formation of the Naphthalene Ring: The naphthalene ring is introduced through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.

Amino Acid Coupling: The amino acid moiety is coupled to the naphthalene ring using peptide coupling reagents like carbodiimides.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems.

化学反应分析

Types of Reactions

(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include naphthoquinones, tetrahydronaphthalene derivatives, and various substituted naphthalenes.

科学研究应用

Chemical Properties and Structure

Molecular Details:

- Molecular Formula: C₁₄H₁₆ClN₁O₂

- Molecular Weight: 265.73 g/mol

- CAS Number: 331847-01-9

The compound features a naphthalene ring, which contributes to its distinctive chemical behavior and biological interactions. Its chiral nature allows for diverse pharmacological effects depending on the specific enantiomer used.

Chemistry

(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride serves as a crucial building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules: The compound's structure facilitates the formation of various derivatives that are essential for developing new materials and chemicals.

- Catalysis: Its chiral properties make it valuable for asymmetric synthesis processes, enhancing reaction selectivity.

Biology

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity: Studies have shown effectiveness against various pathogens, including resistant strains like MRSA.

Pathogen MIC (µg/mL) Methicillin-resistant S. aureus 64 Enterococcus faecalis 128 Clostridium difficile 128 -

Anticancer Properties: In vitro studies demonstrate its potential in reducing cell viability in cancer cell lines, notably A549 human pulmonary cancer cells.

Compound Modification Cell Viability (%) Statistical Significance Unmodified 63.4 p < 0.05 3,5-Dichloro substitution 21.2 p < 0.0001 Ester derivative 71.3 Not significant

Medicine

The compound is under investigation for its therapeutic potential:

- Drug Development: Its unique properties make it a candidate for developing new drugs targeting specific diseases, particularly in oncology and infectious diseases.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The findings indicated that structural variations significantly influence antimicrobial potency.

Case Study 2: Anticancer Research

Recent investigations revealed that the compound significantly reduces viability in A549 cells through apoptosis pathways. The study highlighted the importance of structural modifications to enhance therapeutic efficacy.

作用机制

The mechanism of action of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The naphthalene ring plays a crucial role in the binding affinity and specificity of the compound.

相似化合物的比较

Comparison with Similar Compounds

Structurally analogous compounds differ in the substituent at the 4-position of the butanoic acid backbone. These variations influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings

Steric and Electronic Effects: The 1-naphthyl group in the target compound introduces significant steric bulk, which can hinder rotation and stabilize specific conformations in protein-binding pockets. Bromophenyl and methylphenyl derivatives highlight the impact of electronic modulation. Bromine’s electron-withdrawing nature may enhance electrophilic reactivity, whereas methyl groups increase lipophilicity .

Biological Relevance :

- The naphthalene derivatives are favored in drug design for their ability to engage in π-π interactions with aromatic residues in enzymes (e.g., proteases or kinases). The 1-naphthyl variant’s rigidity may improve binding affinity but reduce metabolic stability compared to smaller substituents .

- The methylphenyl analog’s lower molecular weight (229.70 g/mol) suggests better pharmacokinetic profiles, though at the cost of reduced aromatic interaction strength .

Safety and Handling :

- All compounds share similar hazard profiles (skin/eye irritation), but the bromophenyl derivative may pose additional risks due to bromine’s toxicity .

生物活性

(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention for its potential biological activities. Its unique structure, featuring a naphthyl group and an amino acid backbone, suggests various applications in medicinal chemistry and biological research.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 270.72 g/mol

- Solubility : The hydrochloride form enhances solubility in aqueous solutions, facilitating its use in biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The naphthalene moiety may intercalate with DNA, influencing gene expression and cellular functions. Additionally, the amino group can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. This activity is thought to stem from its ability to disrupt cellular processes in microorganisms.

2. Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, although the exact mechanisms remain under investigation.

3. Neurotransmitter Modulation

The compound may influence neurotransmitter levels in the brain, potentially affecting mood and cognitive functions. This effect could be linked to its structural similarity to other neurotransmitter precursors.

4. Antioxidant Activity

This compound has demonstrated antioxidant properties, which can protect cells from oxidative stress and damage.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed effective inhibition of bacterial growth in vitro. |

| Study B | Anticancer Activity | Induced apoptosis in specific cancer cell lines with IC values indicating potency. |

| Study C | Neurotransmitter Modulation | Altered serotonin levels in animal models, suggesting potential antidepressant effects. |

常见问题

Basic Research Questions

Q. What synthetic methodologies are established for (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride?

- Methodological Answer : Synthesis typically involves chiral precursors (e.g., enantiomerically pure amino acids) and multi-step reactions. Key steps include:

- Naphthalene ring introduction : Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the naphthalen-1-yl group to the butanoic acid backbone .

- Amino group protection/deprotection : Use of tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent side reactions during synthesis .

- Hydrochloride salt formation : Final purification via recrystallization in HCl-containing solvents to enhance stability .

Q. How is the structural integrity and stereochemical purity of the compound validated?

- Analytical Techniques :

- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement .

- Chiral HPLC : Compare retention times with enantiomeric standards (e.g., (R)-isomer) to confirm >98% enantiomeric excess .

- NMR spectroscopy : Analyze coupling constants (e.g., ) to verify β-amino acid conformation and naphthalene substitution pattern .

Advanced Research Questions

Q. How can researchers design experiments to assess GABA receptor modulation by this compound?

- Experimental Framework :

- In vitro receptor binding assays : Use -labeled GABA or muscimol in rat brain membrane preparations to measure IC values .

- Electrophysiological studies : Patch-clamp recordings on hippocampal neurons to evaluate effects on chloride ion flux .

- Enantiomer controls : Include (R)-isomer and naphthalen-2-yl analogs to isolate stereospecific effects .

- Data Interpretation : Compare binding affinities (K) across GABA receptor subtypes (e.g., α1β2γ2 vs. α5β3γ2) to identify subtype selectivity .

Q. How do researchers resolve contradictions in reported pharmacological data (e.g., GABAergic vs. enzyme inhibition activity)?

- Contradiction Analysis :

- Receptor vs. enzyme assays : Use knockout cell lines (e.g., GABA-null HEK293) to isolate dipeptidyl peptidase-IV (DPP-IV) inhibition effects .

- Metabolic stability tests : Incubate the compound with liver microsomes to rule out metabolite-driven activity .

Q. What advanced strategies optimize in vivo pharmacokinetic properties for neurological studies?

- Methodology :

- Prodrug design : Introduce ester moieties (e.g., pivaloyloxymethyl) to enhance blood-brain barrier permeability .

- Pharmacokinetic profiling : LC-MS/MS quantification in plasma and cerebrospinal fluid (CSF) after intravenous/oral administration in rodent models .

Key Research Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。